molecular formula C19H15N3O3S B11658122 2-(Benzylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

2-(Benzylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11658122
M. Wt: 365.4 g/mol
InChI Key: RHHUMTVSXDOENJ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring substituted with benzylsulfanyl, nitrophenyl, oxo, and carbonitrile groups

Preparation Methods

The synthesis of 2-(Benzylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylsulfanyl Group: This step often involves nucleophilic substitution reactions where a benzylsulfanyl group is introduced to the tetrahydropyridine ring.

    Oxidation and Cyanation: The oxo and carbonitrile groups are introduced through oxidation and cyanation reactions, respectively.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(Benzylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Benzylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or luminescence.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(Benzylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile include other tetrahydropyridine derivatives with different substituents These compounds may share similar structural features but differ in their chemical and biological properties

Some similar compounds include:

  • 2-(Benzylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
  • 2-(Benzylsulfanyl)-4-(3-aminophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
  • 2-(Benzylsulfanyl)-4-(3-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

6-benzylsulfanyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C19H15N3O3S/c20-11-17-16(14-7-4-8-15(9-14)22(24)25)10-18(23)21-19(17)26-12-13-5-2-1-3-6-13/h1-9,16H,10,12H2,(H,21,23)

InChI Key

RHHUMTVSXDOENJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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